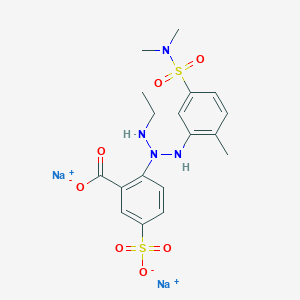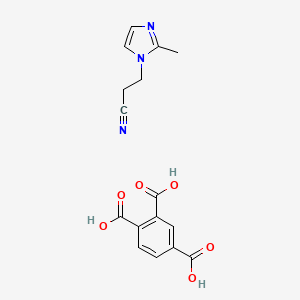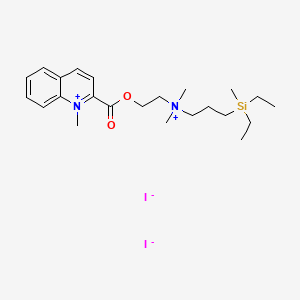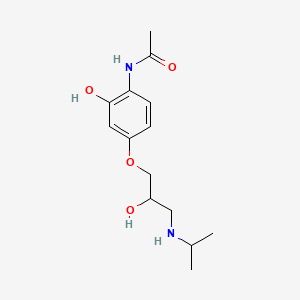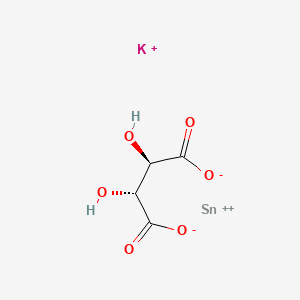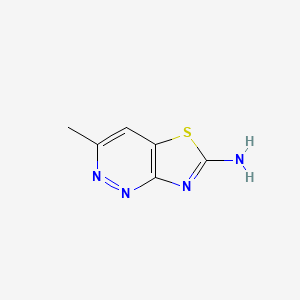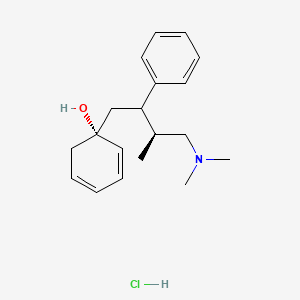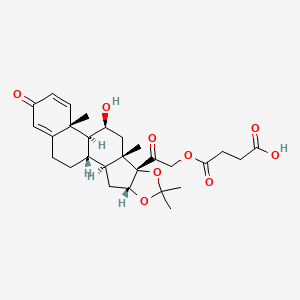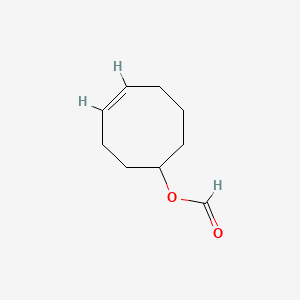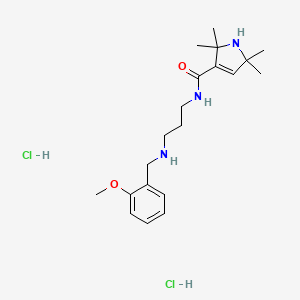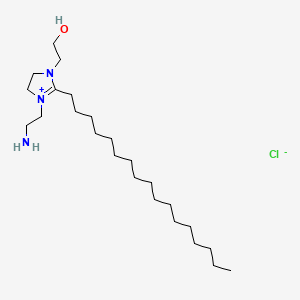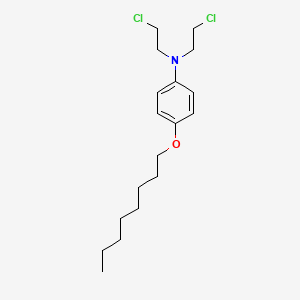
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenamine core substituted with two 2-chloroethyl groups and an octyloxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- typically involves the reaction of benzenamine derivatives with 2-chloroethyl reagents under controlled conditions. One common method includes the use of N,N-bis(2-chloroethyl)amine hydrochloride as a starting material, which reacts with a benzenamine derivative in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The benzenamine core can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a nitro compound.
Applications De Recherche Scientifique
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores their potential as therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- involves its interaction with molecular targets through its reactive chloroethyl groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving DNA alkylation, protein modification, and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride
- N,N-Bis(2-chloroethyl)benzeneethanamine
- Benzenamine, N,N-bis(2-chloroethyl)-2-phenoxy-
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and reactivity compared to other similar compounds. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
82894-37-9 |
|---|---|
Formule moléculaire |
C18H29Cl2NO |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-octoxyaniline |
InChI |
InChI=1S/C18H29Cl2NO/c1-2-3-4-5-6-7-16-22-18-10-8-17(9-11-18)21(14-12-19)15-13-20/h8-11H,2-7,12-16H2,1H3 |
Clé InChI |
VMMDKIGKOMDJTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


